Guanidine, N-cyclohexyl-N'-(2-propyl-4-quinolinyl)-N''-2-thiazolyl-
CAS No.: 71079-78-2
Cat. No.: VC17275315
Molecular Formula: C22H27N5S
Molecular Weight: 393.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71079-78-2 |
|---|---|
| Molecular Formula | C22H27N5S |
| Molecular Weight | 393.6 g/mol |
| IUPAC Name | 2-cyclohexyl-1-(2-propylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine |
| Standard InChI | InChI=1S/C22H27N5S/c1-2-8-17-15-20(18-11-6-7-12-19(18)24-17)26-21(27-22-23-13-14-28-22)25-16-9-4-3-5-10-16/h6-7,11-16H,2-5,8-10H2,1H3,(H2,23,24,25,26,27) |
| Standard InChI Key | TVTDSUKPDYYEAX-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=NC=CS4 |
Introduction
Guanidine, N-cyclohexyl-N'-(2-propyl-4-quinolinyl)-N''-2-thiazolyl-, is a complex organic compound belonging to the guanidine class. It features a unique combination of functional groups, including guanidine, thiazole, and quinoline moieties. This compound is notable for its structural diversity, which includes cyclohexyl and propyl groups, contributing to its biological activity and potential applications in medicinal chemistry.
Chemical Reactions:
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Nucleophilic Reactions: Guanidines can react with isocyanates to form ureas or with aldehydes to produce imines.
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Hydrolysis: Under acidic or basic conditions, guanidines can undergo hydrolysis, leading to the formation of corresponding amines or other nitrogen-containing compounds.
Biological Activities
Guanidine derivatives, including Guanidine, N-cyclohexyl-N'-(2-propyl-4-quinolinyl)-N''-2-thiazolyl-, are known for their diverse biological activities, such as antimicrobial, antiviral, and anticancer properties. The quinoline moiety plays a significant role in modulating biological pathways, making this compound a candidate for further pharmacological exploration.
Biological Targets:
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Enzymes and Receptors: This compound interacts with biological targets such as enzymes and receptors, influencing cell signaling or metabolic regulation.
Synthesis Methods
The synthesis of Guanidine, N-cyclohexyl-N'-(2-propyl-4-quinolinyl)-N''-2-thiazolyl- typically involves multi-step organic reactions. Common methods include the reaction of cyanamides with amines or ammonia in the presence of catalysts. Alternative methods may involve protecting group strategies and selective functionalization.
Synthesis Overview:
| Step | Description |
|---|---|
| 1. | Reaction setup involving cyanamides and amines. |
| 2. | Addition of catalysts to facilitate the reaction. |
| 3. | Optional use of protecting groups for selective functionalization. |
Applications in Medicinal Chemistry
Guanidine, N-cyclohexyl-N'-(2-propyl-4-quinolinyl)-N''-2-thiazolyl- has potential applications in various fields due to its unique structural features and biological activities. It is studied for its therapeutic potential, particularly in interacting with biological targets such as enzymes and receptors.
Potential Uses:
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Therapeutic Agent: Due to its ability to interact with biological targets, it is a candidate for further pharmacological exploration.
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Medicinal Chemistry: Its unique structure makes it suitable for various applications in medicinal chemistry.
Comparison with Similar Compounds
Several compounds exhibit structural similarities to Guanidine, N-cyclohexyl-N'-(2-propyl-4-quinolinyl)-N''-2-thiazolyl-. These include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N,N'-Dicyclohexyl-N''-(10-nonadecyl)guanidine | Contains long alkyl chain | Enhanced stability in solvent extraction processes |
| N,N',N''-Tri(3,7-dimethyl octyl)guanidine | Highly lipophilic | Used in solvent extraction applications |
| N-(5-quinolinyl)-N'-(3-ethylphenyl)-N'-methyl guanidine | Contains quinoline and phenyl groups | Exhibits notable anti-cancer activity |
These compounds share common structural elements but differ in their substituents and resulting biological activities.
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